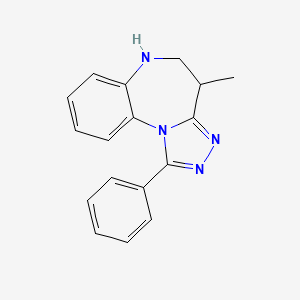

4-Methyl-1-phenyl-5,6-dihydro-4H-s-triazolo(4,5-a)(1,5)benzodiazepine

Description

4-Methyl-1-phenyl-5,6-dihydro-4H-s-triazolo(4,5-a)(1,5)benzodiazepine is a tricyclic benzodiazepine derivative characterized by a fused triazole and benzodiazepine scaffold. This compound belongs to a class of molecules designed to modulate central nervous system (CNS) activity, particularly targeting GABAA receptors, which are critical for anxiolytic, sedative, and anticonvulsant effects . The structural uniqueness lies in the 1-phenyl substitution and 4-methyl group on the triazole ring, which influence pharmacokinetic and pharmacodynamic properties.

Properties

CAS No. |

54028-91-0 |

|---|---|

Molecular Formula |

C17H16N4 |

Molecular Weight |

276.34 g/mol |

IUPAC Name |

4-methyl-1-phenyl-5,6-dihydro-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine |

InChI |

InChI=1S/C17H16N4/c1-12-11-18-14-9-5-6-10-15(14)21-16(12)19-20-17(21)13-7-3-2-4-8-13/h2-10,12,18H,11H2,1H3 |

InChI Key |

WAWZZDHGRORXMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1CNC2=CC=CC=C2N3C1=NN=C3C4=CC=CC=C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dihydro-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine typically involves the cyclization of appropriate precursors. One common method involves the thermal cyclization of N’-(2,3-dihydro-1H-1,5-benzodiazepin-4-yl)-3-nitrobenzohydrazides . The reaction is carried out in anhydrous ethanol at an optimal temperature of around 45°C for 18-26 hours .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring the reaction conditions are optimized for larger batches while maintaining the purity and yield of the product.

Chemical Reactions Analysis

Types of Reactions

5,6-Dihydro-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine can undergo various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where nucleophiles replace a leaving group in the compound.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5,6-Dihydro-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of other heterocyclic compounds.

Biology: Studied for its potential effects on neurotransmitter systems.

Medicine: Investigated for its anxiolytic, anticonvulsant, and sedative properties.

Mechanism of Action

The mechanism of action of 5,6-Dihydro-4-methyl-1-phenyl-4H-[1,2,4]triazolo[4,3-a][1,5]benzodiazepine involves its interaction with the central nervous system. It is believed to exert its effects by modulating the activity of neurotransmitter receptors, particularly the gamma-aminobutyric acid (GABA) receptors. This modulation enhances the inhibitory effects of GABA, leading to its anxiolytic and sedative properties .

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Comparisons

Key Structural Determinants of Activity

Triazole vs. Imidazole Fusion: Triazolo-fused derivatives (e.g., alprazolam, target compound) exhibit higher metabolic stability compared to imidazo-fused analogs like midazolam due to reduced oxidative susceptibility .

Substituent Effects: Chlorine: Chlorination at position 8 (alprazolam) or 9 (CAS 75878-00-1) enhances GABAA affinity by 2–3 fold compared to non-halogenated derivatives . The absence of chlorine in the target compound suggests lower receptor affinity but improved safety profiles. Phenyl vs.

The 4-methyl group in the target compound may similarly enhance pharmacokinetics without compromising activity.

Biological Activity

4-Methyl-1-phenyl-5,6-dihydro-4H-s-triazolo(4,5-a)(1,5)benzodiazepine is a member of the benzodiazepine family, which is widely recognized for its psychoactive properties. This compound exhibits a range of biological activities primarily through its interaction with the GABA_A receptor, which plays a crucial role in the central nervous system (CNS).

The biological activity of this compound is largely attributed to its modulation of the GABA_A receptor. By enhancing GABAergic transmission, it promotes inhibitory neurotransmission, leading to effects such as sedation, anxiolysis, and muscle relaxation. The compound’s ability to increase the frequency of chloride channel opening results in hyperpolarization of neurons and decreased neuronal excitability.

Pharmacological Profile

Research indicates that 4-Methyl-1-phenyl-5,6-dihydro-4H-s-triazolo(4,5-a)(1,5)benzodiazepine exhibits several pharmacological effects:

- Sedative Effects : The compound demonstrates significant sedative properties as evidenced by various animal studies.

- Anxiolytic Activity : It has been shown to reduce anxiety-like behaviors in rodent models.

- Muscle Relaxant Properties : The compound possesses muscle relaxant effects, making it potentially useful for treating conditions characterized by muscle tension.

Table 1: Summary of Biological Activities

Case Study: Sedative Effects in Mice

In a study assessing the sedative effects of 8-chloro derivatives related to 4-Methyl-1-phenyl-5,6-dihydro-4H-s-triazolo(4,5-a)(1,5)benzodiazepine, the compound was administered intraperitoneally to mice. The effective dose (ED50) for inducing sedation was determined to be approximately 0.09 mg/kg. Mice subjected to this dosage exhibited significant impairment in their ability to navigate a vertical glass cylinder within a set time frame .

Anxiolytic Activity Assessment

Another study utilized the elevated plus maze to evaluate the anxiolytic effects of the compound. Mice treated with varying doses showed a marked increase in time spent in open arms compared to control groups, indicating reduced anxiety levels .

Comparative Analysis with Other Benzodiazepines

The biological activity of 4-Methyl-1-phenyl-5,6-dihydro-4H-s-triazolo(4,5-a)(1,5)benzodiazepine can be compared with other established benzodiazepines like alprazolam and diazepam:

| Compound Name | Sedative Effect (ED50) | Anxiolytic Effect | Muscle Relaxation Effect |

|---|---|---|---|

| 4-Methyl-1-phenyl... | 0.09 mg/kg | Significant | Yes |

| Alprazolam | 0.05 mg/kg | High | Moderate |

| Diazepam | 0.2 mg/kg | Moderate | High |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.